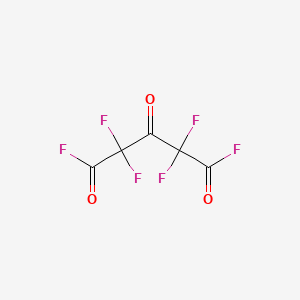
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetrafluoro-1,3-dithietane: Known for its chalcogen bonding interactions.
2,2,4,4-Tetrafluoro-3-oxopentanedioic acid diethyl ester: A related ester derivative with similar fluorinated structure.
Uniqueness
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is unique due to its specific arrangement of fluorine atoms and the presence of the difluoride functional group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
78354-43-5 |
|---|---|
Fórmula molecular |
C5F6O3 |
Peso molecular |
222.04 g/mol |
Nombre IUPAC |
2,2,4,4-tetrafluoro-3-oxopentanedioyl difluoride |
InChI |
InChI=1S/C5F6O3/c6-2(13)4(8,9)1(12)5(10,11)3(7)14 |
Clave InChI |
DTTSTUNIWPEOKC-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(=O)F)(F)F)C(C(=O)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
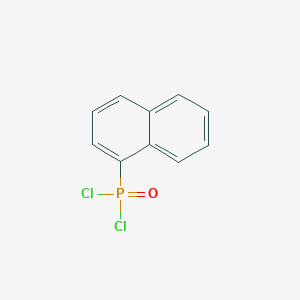
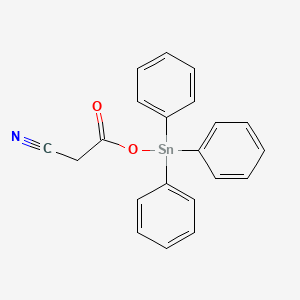

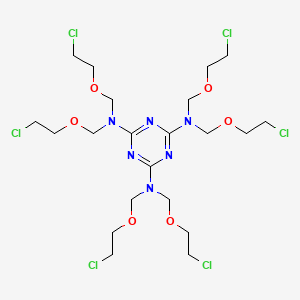
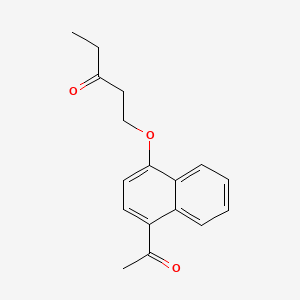
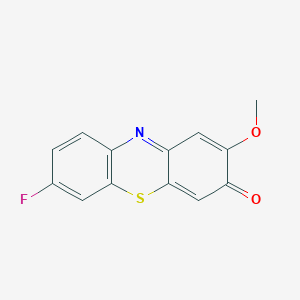
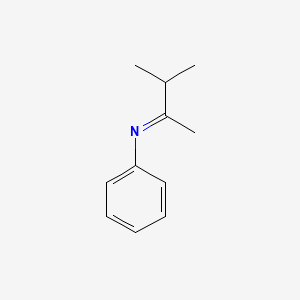
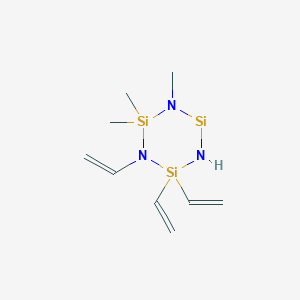
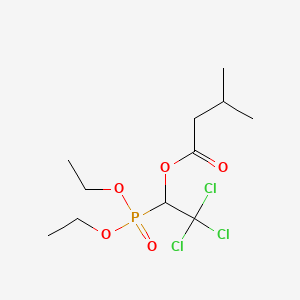
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
